molecular formula C15H28O B8413156 4-n-Nonylcyclohexanone

4-n-Nonylcyclohexanone

Cat. No.: B8413156
M. Wt: 224.38 g/mol
InChI Key: YTDCDFCXYVCDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Nonylcyclohexanone is a cyclohexanone derivative substituted with a linear nonyl chain at the 4-position. Cyclohexanone derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and stability. The nonyl chain in 4-n-Nonylcyclohexanone likely enhances lipophilicity, influencing solubility, boiling point, and biological activity compared to shorter-chain analogs.

Properties

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

4-nonylcyclohexan-1-one

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h14H,2-13H2,1H3

InChI Key

YTDCDFCXYVCDHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Alkyl-Substituted Cyclohexanones

The following table compares 4-n-Nonylcyclohexanone with shorter-chain alkyl-substituted cyclohexanones:

Compound Molecular Formula Molecular Weight CAS Number Key Properties
4-n-Nonylcyclohexanone C₁₅H₂₈O 224.38 (estimated) Not available Predicted higher boiling point and lipophilicity due to longer alkyl chain
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 16618-75-0 Boiling point >200°C; used in synthetic intermediates
4-n-Pentylcyclohexanone C₁₁H₂₀O 168.28 61203-83-6 Moderate solubility in organic solvents; applications in liquid crystals

Key Findings :

  • Alkyl Chain Impact: Longer chains (e.g., nonyl vs. heptyl or pentyl) increase molecular weight and hydrophobicity, reducing water solubility and elevating boiling points.
  • Synthetic Utility : Shorter-chain derivatives are often intermediates in drug synthesis, while longer chains may enhance membrane permeability in bioactive molecules.

Functional Group Variations: Hydroxy and Chloro Derivatives

Compound Substituent Molecular Formula Key Properties
4-Hydroxycyclohexanone Hydroxy (-OH) C₆H₁₀O₂ Melting point: -1°C; boiling point: 256°C; used in ketone-alcohol synthesis
1,4-Dichlorocyclohexane Chloro (-Cl) C₆H₁₀Cl₂ Higher density (1.1 g/cm³); reactive in nucleophilic substitutions

Key Findings :

  • Hydroxy Group : Introduces hydrogen-bonding capacity, increasing polarity and reactivity in oxidation or conjugation reactions.
  • Chloro Substituents : Enhance electrophilicity, making the compound suitable for cross-coupling reactions.

Key Findings :

  • Longer alkyl chains (e.g., nonyl) may pose higher environmental persistence risks, though specific toxicity data are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.